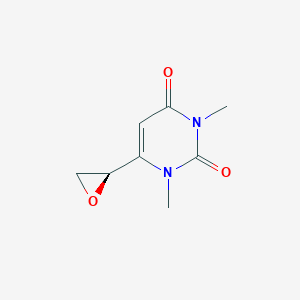
(+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione, also known as (-)-Carbocyclic 3-deazaadenosine, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a cyclic nucleoside analog that has shown promising results in the treatment of various diseases, including viral infections, cancer, and neurological disorders.
Scientific Research Applications
(+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione has been extensively studied for its potential therapeutic applications. It has shown antiviral activity against various viruses, including HIV, hepatitis B, and herpes simplex virus. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has demonstrated neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Mechanism of Action
The mechanism of action of (+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione is not fully understood. However, it is believed to act as a nucleoside analog by inhibiting DNA and RNA synthesis. It may also interfere with viral replication by inhibiting reverse transcriptase and other viral enzymes. Additionally, it may modulate cellular signaling pathways involved in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
(+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspase-dependent and -independent pathways. It can also inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In addition, it can reduce inflammation and oxidative stress, which are implicated in the progression of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione in lab experiments include its potent antiviral, anticancer, and neuroprotective activities. It is also relatively easy to synthesize and has low toxicity. However, its limitations include its poor solubility in water, which can affect its bioavailability and pharmacokinetics. It also has limited stability in biological fluids, which can affect its efficacy.
Future Directions
Future research on (+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione should focus on improving its pharmacokinetic properties, such as solubility, stability, and bioavailability. It should also investigate its potential as a combination therapy with other drugs for the treatment of viral infections, cancer, and neurodegenerative diseases. Additionally, it should explore its mechanism of action in more detail to identify new targets for drug development. Finally, it should investigate its toxicity and safety profile in preclinical and clinical studies.
Synthesis Methods
The synthesis of (+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione involves the reaction of 3,4-dihydro-2H-pyran with 3-methyluracil in the presence of a Lewis acid catalyst. The reaction yields a mixture of diastereomers, which can be separated using chromatography. The final product is obtained by hydrogenation of the double bond in the pyran ring.
properties
CAS RN |
131699-67-7 |
|---|---|
Product Name |
(+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione |
Molecular Formula |
C6H5C(O)C6H3(OC2H5)2 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
1,3-dimethyl-6-[(2S)-oxiran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O3/c1-9-5(6-4-13-6)3-7(11)10(2)8(9)12/h3,6H,4H2,1-2H3/t6-/m1/s1 |
InChI Key |
KIJLLYVGTQXTKZ-ZCFIWIBFSA-N |
Isomeric SMILES |
CN1C(=CC(=O)N(C1=O)C)[C@H]2CO2 |
SMILES |
CN1C(=CC(=O)N(C1=O)C)C2CO2 |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C2CO2 |
synonyms |
(+)-(S)-1,3-dimethyl-6-oxiranyl-2,4-pyrimidinedione 1,3-dimethyl-6-oxiranyl-2,4-pyrimidinedione 1,3-DOPD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




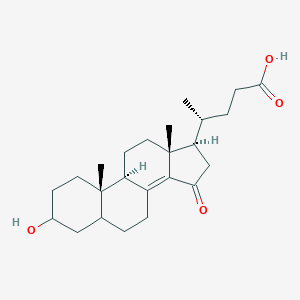

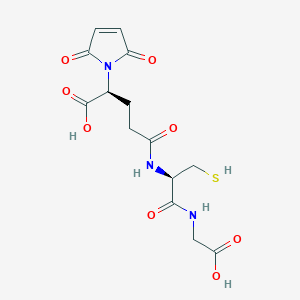

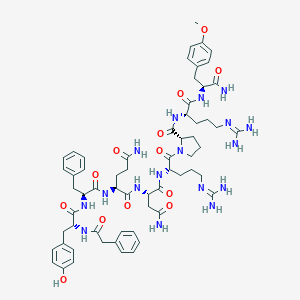
![N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238322.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)

![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)
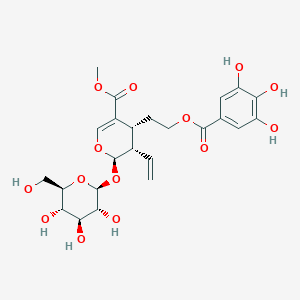
![(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B238337.png)
